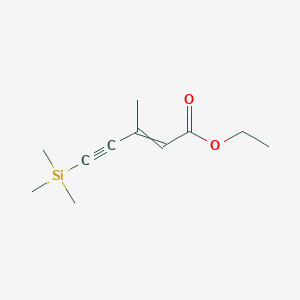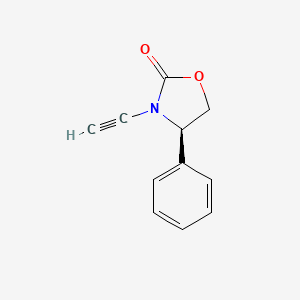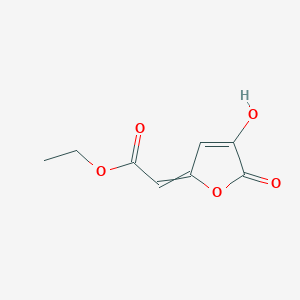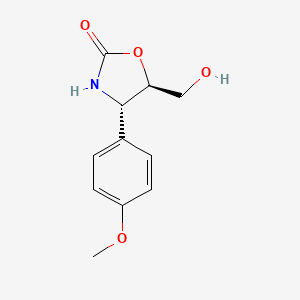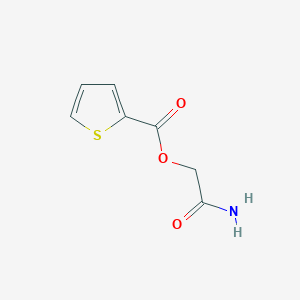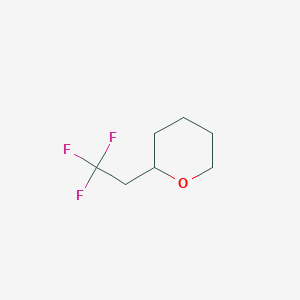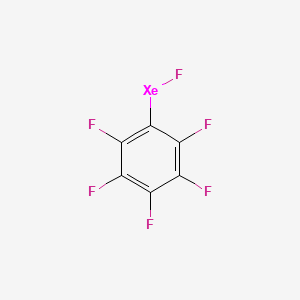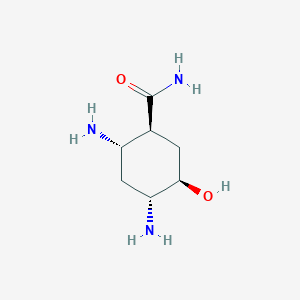
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is a cyclohexane derivative with multiple functional groups, including amino, hydroxyl, and carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as cyclohexane-1,2,4,5-tetraone.
Reduction: The cyclohexane-1,2,4,5-tetraone is reduced to form the corresponding tetrahydroxycyclohexane.
Amination: The tetrahydroxycyclohexane undergoes selective amination to introduce amino groups at the 2 and 4 positions.
Hydroxylation: The hydroxyl group is introduced at the 5 position through a hydroxylation reaction.
Carboxamidation: Finally, the carboxamide group is introduced at the 1 position using a suitable carboxylation reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group forms (1S,2S,4R,5R)-2,4-Diamino-5-oxocyclohexane-1-carboxamide.
Reduction: Reduction of the carboxamide group forms (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-amine.
Substitution: Substitution of the amino groups forms various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.
作用機序
The mechanism of action of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxylic acid
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-methylamide
- (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-ethylamide
Uniqueness
(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is unique due to its specific arrangement of functional groups. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and hydroxyl groups in a cyclohexane ring provides a unique scaffold for further chemical modifications and applications.
特性
CAS番号 |
499195-56-1 |
|---|---|
分子式 |
C7H15N3O2 |
分子量 |
173.21 g/mol |
IUPAC名 |
(1S,2S,4R,5R)-2,4-diamino-5-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O2/c8-4-2-5(9)6(11)1-3(4)7(10)12/h3-6,11H,1-2,8-9H2,(H2,10,12)/t3-,4-,5+,6+/m0/s1 |
InChIキー |
DFHXGRZSKZZGPA-UNTFVMJOSA-N |
異性体SMILES |
C1[C@@H]([C@H](C[C@H]([C@@H]1O)N)N)C(=O)N |
正規SMILES |
C1C(C(CC(C1O)N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


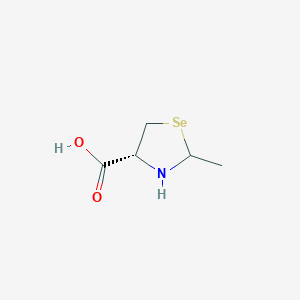
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
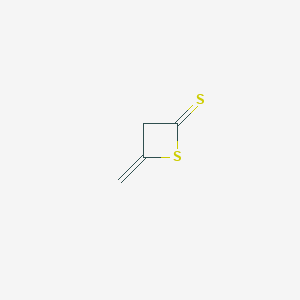
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
